molecular formula C8H7N3O2 B13025570 5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1638759-44-0

5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13025570
CAS No.: 1638759-44-0
M. Wt: 177.16 g/mol
InChI Key: QIYYZDLQHBNROI-UHFFFAOYSA-N
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Description

5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyridine and pyrrole ring system, with a methyl group at the 5-position and a nitro group at the 4-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of 5-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 5-methyl-1H-pyrrolo[2,3-b]pyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: 5-methyl-4-amino-1H-pyrrolo[2,3-b]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-carboxy-4-nitro-1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

Mechanism of Action

The biological activity of 5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is primarily attributed to its interaction with molecular targets such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking the downstream signaling pathways involved in cell proliferation and survival . This mechanism makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for selective interactions with molecular targets and diverse chemical transformations.

Properties

CAS No.

1638759-44-0

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7N3O2/c1-5-4-10-8-6(2-3-9-8)7(5)11(12)13/h2-4H,1H3,(H,9,10)

InChI Key

QIYYZDLQHBNROI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1[N+](=O)[O-])C=CN2

Origin of Product

United States

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